REACTION_CXSMILES
|
[CH:1]([OH:3])=O.[CH2:4]([O:6][CH2:7][CH2:8][CH2:9][NH2:10])[CH3:5].C([O-])([O-])=O.[K+].[K+]>C1(C)C=CC=CC=1>[CH2:4]([O:6][CH2:7][CH2:8][CH2:9][NH:10][CH:1]=[O:3])[CH3:5] |f:2.3.4|
|
Name
|
|
Quantity
|
9.4 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCCCN
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
it was stirred for 90 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 17 hours
|
Duration
|
17 h
|
Type
|
CUSTOM
|
Details
|
while removing water
|
Type
|
CUSTOM
|
Details
|
formed as a by-product with a Dean-Stark tube
|
Type
|
CUSTOM
|
Details
|
Insoluble materials were removed by filtration
|
Type
|
WASH
|
Details
|
washed with toluene
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated to dryness
|
Type
|
DISTILLATION
|
Details
|
The residue was purified by vacuum distillation with a Vigreux fractionating column (15 cm) (fraction at 0.6 kpa, 114° C. to 115° C. collected)
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OCCCNC=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.166 mol | |
AMOUNT: MASS | 21.79 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 79.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |